5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-16(20,9-11-3-5-12(21-2)6-4-11)10-18-15(19)13-7-8-14(17)22-13/h3-8,20H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOHTPQPRNXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with the appropriate amine to form the carboxamide.
Hydroxy and Methoxy Group Introduction: The hydroxy and methoxy groups are introduced through selective functionalization of the phenyl ring, often involving protection-deprotection strategies to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amide Side Chain
5-Bromo-N-(2-Methylpropyl)Furan-2-Carboxamide ()
- Structure : The side chain is a simple 2-methylpropyl (isobutyl) group.
- Key Differences :
- Lacks hydroxyl and methoxyphenyl groups, reducing polarity (LogP likely higher).
- Lower molecular weight (MW ≈ 273.1 vs. ~375.3 for the target compound).
- Implications : Reduced hydrogen-bonding capacity may decrease target affinity but improve membrane permeability.
5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide ()
- Structure : Aromatic 4-bromophenyl substituent.
- Key Differences: Bromophenyl group introduces steric bulk and electron-withdrawing effects. Higher halogen content (Br₂ vs. Br₁) may influence metabolic stability.
5-Bromo-N-(4-Isopropylphenyl)Furan-2-Carboxamide ()
Heterocyclic Analogues
5-Bromo-N-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-3-Yl)Furan-2-Carboxamide ()
- Structure : Imidazopyridine replaces the hydroxypropyl side chain.
- Implications: Likely higher target specificity for kinase or enzyme active sites .
JNK1/JNK3 Inhibitor with Spirocyclic Amine Substituent ()
Physicochemical and Pharmacokinetic Trends
| Compound | MW | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 375.3 | ~2.8 | 2 | 5 |
| 5-Bromo-N-(2-Methylpropyl) Analogue | 273.1 | ~3.2 | 1 | 3 |
| 5-Bromo-N-(4-Bromophenyl) Analogue | 345.0 | ~3.5 | 1 | 3 |
| 5-Bromo-N-(4-Isopropylphenyl) Analogue | 308.2 | ~3.5 | 1 | 3 |
Observations :
- Bulky substituents (e.g., isopropyl, bromophenyl) correlate with higher LogP, suggesting trade-offs between lipophilicity and bioavailability.
Biological Activity
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a synthetic compound with potential biological activities. Its molecular formula is C16H18BrNO4, and it has a molecular weight of 368.22 g/mol. The compound has garnered attention for its implications in pharmacological research, particularly in cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C16H18BrNO4
- Molecular Weight : 368.22 g/mol
- CAS Number : 1396884-40-4
The structure includes a furan ring, a bromine atom, and a methoxyphenyl group, which are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on benzofuran derivatives showed that they can suppress metastasis in hepatocellular carcinoma (HCC) by inhibiting cell migration and invasion through mechanisms involving the epithelial–mesenchymal transition (EMT) pathway .
- Inhibition of Cell Viability : The compound has been shown to reduce the viability of cancer cell lines at certain concentrations.
- Regulation of EMT Markers : It affects the expression levels of E-cadherin and vimentin, which are critical markers in EMT processes.
- Modulation of Integrin Signaling : The downregulation of integrin α7 and its downstream signaling pathways (FAK/AKT) has been observed, indicating a potential mechanism for its anti-metastatic effects .
Study on Huh7 Cells
A detailed investigation into the effects of similar compounds on Huh7 cells (a human liver cancer cell line) revealed:
- Cytotoxicity Assessment : Using the CCK-8 assay, it was found that concentrations above 5 μM significantly suppressed cell viability over 24 and 48 hours.
- IC50 Values : The IC50 values were determined to be approximately 48.22 μM at 24 hours and 38.15 μM at 48 hours.
- Migration Assays : The Boyden chamber assay demonstrated that concentrations as low as 1 μM significantly inhibited the migration and invasion abilities of Huh7 cells .
Comparative Analysis with Other Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anti-metastatic in HCC | TBD |
| BMBF (related benzofuran derivative) | Structure | Anti-metastatic in HCC | 38.15 (48h) |
Q & A
Basic Research Questions
Q. What are the critical steps and purification methods for synthesizing 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide with high purity?
- Answer : The synthesis typically involves a multi-step process starting with bromination of the furan-carboxylic acid derivative, followed by amidation with the substituted aminopropanol intermediate. Key considerations include:
- Reaction Conditions : Temperature control (e.g., 0–5°C for bromination), solvent selection (e.g., dichloromethane for amidation), and stoichiometric ratios of reagents .
- Purification : Recrystallization using acetonitrile or chromatography (e.g., silica gel column) to remove unreacted starting materials and byproducts .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1680 cm for amide C=O stretch) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : A combination of techniques is recommended:
- NMR Spectroscopy : - and -NMR to confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH) and furan ring protons (δ 6.3–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 422.05 for [M+H]) and isotopic pattern matching bromine .
- X-ray Crystallography : For resolving stereochemical ambiguities in the hydroxypropyl substituent .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring modulate biological activity?
- Answer : Comparative studies with analogs (e.g., 4-chloro vs. 4-methoxy substituents) reveal:
- Electron-Donating Groups (e.g., OCH) : Enhance solubility and hydrogen-bonding capacity, potentially improving receptor binding in enzyme inhibition assays .
- Steric Effects : Bulky substituents (e.g., 2-methylpropyl) may restrict rotational freedom, altering binding kinetics to targets like kinases or GPCRs .
- Data Interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with IC values in vitro .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity via LC-MS .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .
- Meta-Analysis : Compare data across studies with structural analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) to identify trends .
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Answer : Key methodologies include:
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for bromination and amidation steps .
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, achieving yields >80% .
- Process Monitoring : In-line FTIR to track reaction progress and minimize byproducts .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Answer : Leverage in silico platforms such as:
- SwissADME : Predict logP (e.g., 2.8 ± 0.3) and bioavailability scores based on the methoxyphenyl and hydroxypropyl groups .
- MOLPROPERTY (PubChem) : Estimate solubility (e.g., 0.1 mg/mL in water) and membrane permeability (Caco-2 model) .
- Molecular Dynamics (GROMACS) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration .
Q. How can researchers validate target engagement in cellular models?
- Answer : Integrate the following approaches:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by pull-down assays .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
- CRISPR-Cas9 Knockout Models : Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
